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molecular formula C6H5F9OS B8562123 Ethanol, 2-[(nonafluorobutyl)thio]- CAS No. 113304-06-6

Ethanol, 2-[(nonafluorobutyl)thio]-

Cat. No. B8562123
M. Wt: 296.16 g/mol
InChI Key: RYANFFKXWVUDMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08153756B2

Procedure details

1,1,1,2,2,3,3,4,4-nonafluoro-4-iodobutane (138.4 g (400 mmol)) was dissolved in a mixture liquid of DMF (400 ml) and water (80 ml), and mercaptoethanol (32.2 g (400 mmol)) was added. Further, sodium formate (27.2 g (400 mol)), sodium sulfite heptahydrate (100.9 g (400 mmol)) were added, and stirred at room temperature (23° C.) for one night. Water (1 L) and isopropyl ether (1 L) were added to the reaction liquid, which was separated. A water layer was further extracted with isopropyl ether (500 ml×2). The organic layer was washed with 10% hydrochloric acid (500 ml), water (500 ml) and a saturated saline solution (500 ml), dried over anhydrous magnesium sulfate and filtered. The solvent was distilled off to give 2-(perfluorobutylthio)ethanol. Then, p-toluene sulfonic acid monohydrate (2.5 g (13.1 mmol)) was added to a solution of 2-(perfluorobutylthio)ethanol (50 g (equivalent to 158 mmol)) and 2,3-dichloropropionic acid (22.5 g (157 mmol)) in cyclohexane (500 ml), and was subjected to dehydration condensation reaction (bath temperature: 90° C.) for one night by using a Dean-Stark method. The reaction liquid was filtered with celite. An organic layer was washed with water three times and with saturated saline solution, and dried over anhydrous magnesium sulfate. The filtration and concentration under reduced pressure gave crude 2-(perfluorobutylthio)ethyl 2,3-dichloropropionate (63.8 g). Yield: 96.5%.
Quantity
138.4 g
Type
reactant
Reaction Step One
Name
mercaptoethanol
Quantity
32.2 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
27.2 g
Type
reactant
Reaction Step Two
Name
sodium sulfite heptahydrate
Quantity
100.9 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]([F:12])([F:11])[C:4]([F:10])([F:9])[C:5]([F:8])([F:7])I.S[CH:16]([OH:18])[CH3:17].C([O-])=O.[Na+].O.O.O.O.O.O.O.[S:30]([O-])([O-])=O.[Na+].[Na+].C(OC(C)C)(C)C>CN(C=O)C.O>[F:7][C:5]([F:8])([S:30][CH2:17][CH2:16][OH:18])[C:4]([F:10])([F:9])[C:3]([F:12])([F:11])[C:2]([F:14])([F:13])[F:1] |f:2.3,4.5.6.7.8.9.10.11.12.13|

Inputs

Step One
Name
Quantity
138.4 g
Type
reactant
Smiles
FC(C(C(C(I)(F)F)(F)F)(F)F)(F)F
Name
mercaptoethanol
Quantity
32.2 g
Type
reactant
Smiles
SC(C)O
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
27.2 g
Type
reactant
Smiles
C(=O)[O-].[Na+]
Name
sodium sulfite heptahydrate
Quantity
100.9 g
Type
reactant
Smiles
O.O.O.O.O.O.O.S(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
C(C)(C)OC(C)C
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
stirred at room temperature (23° C.) for one night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
was separated
EXTRACTION
Type
EXTRACTION
Details
A water layer was further extracted with isopropyl ether (500 ml×2)
WASH
Type
WASH
Details
The organic layer was washed with 10% hydrochloric acid (500 ml), water (500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated saline solution (500 ml), dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
FC(C(C(C(F)(F)F)(F)F)(F)F)(SCCO)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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